molecular formula C19H21BF2O3 B3049610 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester CAS No. 2121514-21-2

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

Cat. No.: B3049610
CAS No.: 2121514-21-2
M. Wt: 346.2
InChI Key: HWLIDKHHQTXGCQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is an organoboron compound with the CAS Number 2121514-21-2 . It is a pinacol boronic ester with the molecular formula C19H21BF2O3 and a molecular weight of 346 g/mol . This solid compound should be stored at 2-8°C . As a boronic ester, this compound is primarily valued in synthetic organic chemistry as a reagent for the Suzuki-Miyaura (SM) cross-coupling reaction . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the construction of biaryl structures, which are crucial motifs in medicinal chemistry, materials science, and the development of pharmaceuticals . The boronic ester functional group acts as the nucleophilic component in the coupling, transmetalating to the palladium catalyst after oxidative addition of an organic electrophile (such as an aryl or vinyl halide) . The benzyloxy substituent on the aromatic ring is a common protecting group for a phenol, which can be removed after the cross-coupling step to reveal a hydroxyl group for further functionalization . The two ortho-fluorine atoms can influence the electronics of the ring and may also serve as potential leaving groups in subsequent nucleomatic substitution reactions, adding to the synthetic utility of this building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,6-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)17-15(21)10-14(11-16(17)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLIDKHHQTXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131053
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-21-2
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Scientific Research Applications

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester has numerous applications in scientific research:

Biological Activity

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (Bzx-2,6-F2-PhBpin) is a boronic acid derivative notable for its unique molecular structure and potential biological activities. This compound is characterized by the presence of a benzyloxy group and two fluorine atoms on the phenyl ring, contributing to its chemical reactivity and applications in medicinal chemistry.

  • Molecular Formula : C19_{19}H21_{21}B F2_{2}O3_{3}
  • Molecular Weight : Approximately 364.18 g/mol
  • IUPAC Name : 2-(4-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Physical Form : Solid

Biological Activity

Research indicates that Bzx-2,6-F2-PhBpin exhibits various biological activities primarily due to its boronic acid functionality. The compound's ability to interact with biological targets makes it a candidate for further investigation in therapeutic applications.

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. Bzx-2,6-F2-PhBpin may exhibit similar inhibitory properties.
  • Binding Affinity : Interaction studies have demonstrated that this compound has a significant binding affinity for certain biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify these interactions.
  • Suzuki-Miyaura Coupling Reactions : The boronic acid moiety allows Bzx-2,6-F2-PhBpin to participate in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. This property opens avenues for developing novel therapeutic agents.

Study 1: Anticancer Activity

A study focused on the anticancer properties of Bzx-2,6-F2-PhBpin highlighted its potential as an inhibitor of c-MET kinase, a target in cancer therapy. The compound was shown to effectively inhibit both wild-type and mutant forms of c-MET in vitro, suggesting its utility in treating various cancers .

Study 2: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory effects of Bzx-2,6-F2-PhBpin. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Bzx-2,6-F2-PhBpin, a comparison with structurally similar compounds is useful:

Compound NameUnique Features
2,6-Difluorophenylboronic acid pinacol esterLacks benzyloxy group; simpler structure
4-Benzyloxyphenylboronic acidNo fluorine substituents; more versatile coupling
4-(Benzyloxy)-3-fluorophenylboronic acidContains one fluorine atom; different electronic properties
4-(Benzyloxy)-2-fluorophenylboronic acidLess sterically hindered than difluoro analog

This table illustrates how Bzx-2,6-F2-PhBpin stands out due to its combination of both fluorine substituents and a benzyloxy group, enhancing its reactivity and potential applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3,5-Difluoro-4-hydroxybenzeneboronic Acid Pinacol Ester
  • Structure : Features a hydroxyl group instead of benzyloxy at the 4-position.
  • Impact: The hydroxyl group reduces solubility in non-polar solvents but enhances reactivity in aqueous-phase couplings.
(b) 4-Benzyloxy-2,3-difluorophenylboronic Acid
  • Structure : Fluorine atoms at 2- and 3-positions instead of 2- and 6-positions.
  • Impact : Altered regiochemistry affects electronic distribution, reducing ortho-substitution steric effects. This may lower selectivity in cross-coupling reactions compared to the 2,6-difluoro derivative .
(c) 4-Chloro-2,6-difluorophenylboronic Acid Pinacol Ester
  • Structure : Chlorine replaces benzyloxy at the 4-position.
  • Impact : The electron-withdrawing Cl group increases electrophilicity of the boron center, accelerating transmetallation in cross-couplings. However, reduced solubility in polar solvents compared to benzyloxy derivatives .

Solubility and Stability

Key Findings :

  • Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester shows moderate solubility in chloroform (up to 0.5 mol/L) and low solubility in hydrocarbons, while the parent acid is poorly soluble in most solvents .
  • 4-Benzyloxy-2,6-difluoro derivative: The benzyloxy group enhances lipophilicity, improving solubility in ethers and ketones.

Table 1: Solubility Comparison in Chloroform

Compound Solubility (mol/L)
Phenylboronic Acid 0.12
Phenylboronic Acid Pinacol Ester 0.48
4-Benzyloxy-2,6-difluoro Derivative* ~0.40–0.45 (estimated)

*Estimated based on structural similarity to phenylboronic acid pinacol ester .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reaction : The 2,6-difluoro substitution pattern creates significant steric hindrance, slowing transmetallation but improving regioselectivity in couplings with ortho-substituted aryl halides. For example, coupling yields with 2-bromopyridine exceed 80% under optimized Pd catalysis .
  • Comparison with 4-Nitrophenylboronic Acid Pinacol Ester :
    • The nitro group in 4-nitrophenyl derivatives increases electrophilicity, leading to faster reaction kinetics with H₂O₂ (UV-vis λₘₐₓ shift to 405 nm). In contrast, the benzyloxy group in the 2,6-difluoro derivative slows peroxide-mediated side reactions .

Commercial Availability and Pricing

  • 4-Benzyloxy-2,6-difluorophenylboronic Acid Pinacol Ester : Priced at ~¥47,000/5g (analogous to Kanto Reagents’ 3-fluoro-4-methoxycarbonyl derivative) .
  • Analogues :
    • Indazole-based pinacol esters (e.g., 1-Boc-6-methoxyindole-3-boronic acid pinacol ester) cost ~€265/5g, reflecting higher synthetic complexity .

Q & A

Q. What are the key synthetic routes for preparing 4-benzyloxy-2,6-difluorophenylboronic acid pinacol ester, and how does steric hindrance from substituents influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. The boronic acid pinacol ester acts as a protected intermediate, with the benzyloxy and fluorine substituents introduced through sequential functionalization. Steric hindrance from the 2,6-difluoro and 4-benzyloxy groups may reduce coupling efficiency in cross-coupling reactions. Optimizing reaction conditions (e.g., ligand choice, base, solvent polarity) is critical. For example, bulky ligands like SPhos or RuPhos can mitigate steric effects . Purity verification via GC (>97.0%) or HPLC is recommended post-synthesis .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this boronic ester?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and boronic ester formation. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight (C₁₉H₂₀BF₂O₃). For purity, GC or HPLC with UV detection is preferred due to the compound’s thermal stability. Crystallography may resolve ambiguities in steric configurations .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) in sealed, light-resistant containers at 2–8°C to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) are recommended to avoid moisture-induced degradation. Periodic purity checks via GC are advised .

Advanced Research Questions

Q. What mechanistic challenges arise when using this compound in Suzuki-Miyaura couplings with electron-deficient aryl halides?

  • Methodological Answer : The electron-withdrawing fluorine substituents enhance electrophilicity at the boron center, potentially accelerating transmetallation but risking proto-deboronation in aqueous conditions. To mitigate this, use anhydrous solvents (e.g., THF, dioxane), mild bases (K₃PO₄), and low temperatures. Kinetic studies via in-situ NMR can monitor deboronation rates .

Q. How does the benzyloxy group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The 4-benzyloxy group creates steric bulk, directing coupling to the less hindered para position in symmetrical substrates. Competitive experiments with isotopic labeling or computational modeling (DFT) can quantify steric vs. electronic effects. For asymmetric systems, steric maps or Tolman cone angles aid ligand selection .

Q. What strategies resolve discrepancies in reaction yields reported for this compound across different studies?

  • Methodological Answer : Yield variability often stems from differences in substrate purity, solvent dryness, or catalyst loading. Systematic replication under controlled conditions (e.g., glovebox for oxygen-sensitive steps) is critical. Comparative studies using standardized reagents (e.g., Pd(OAc)₂ with SPhos) can isolate variables. Meta-analyses of literature data should account for reporting biases .

Q. Can this boronic ester be utilized in bioorthogonal chemistry or biomolecular labeling?

  • Methodological Answer : While not directly reported for this compound, analogous boronic esters are used in glycan labeling and nucleic acid probes. The 2,6-difluoro substituents may enhance binding specificity to diols (e.g., sialic acid). Pilot studies should assess hydrolytic stability in physiological buffers (pH 7.4, 37°C) and compatibility with click chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester
Reactant of Route 2
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4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

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